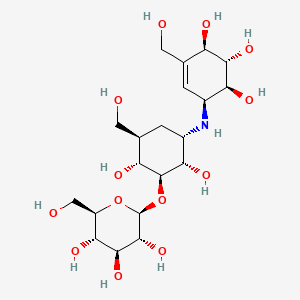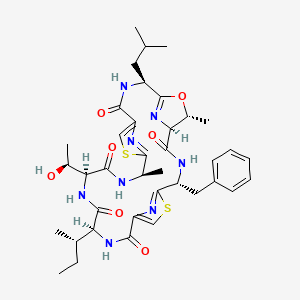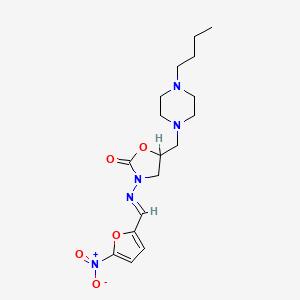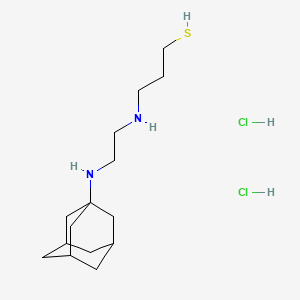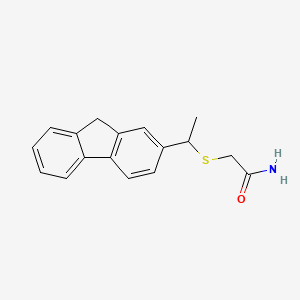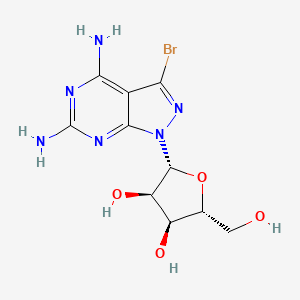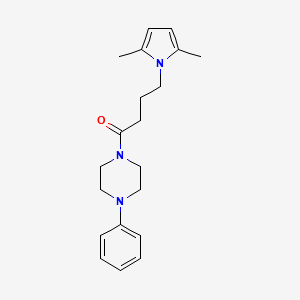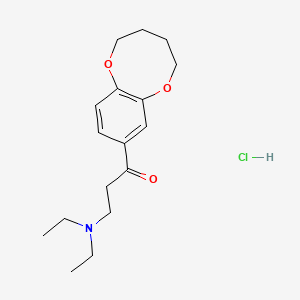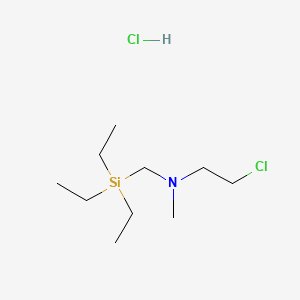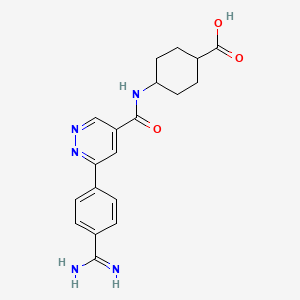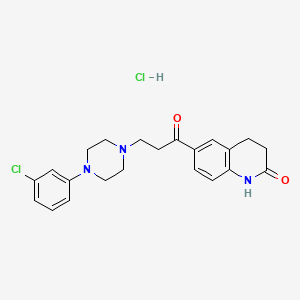
3-O-Propionylmorphine benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Propionylmorphine benzoate is a derivative of morphine, an opioid alkaloid. This compound is synthesized to enhance the lipophilicity of morphine, thereby improving its transdermal delivery and duration of action. It is a potential prodrug of morphine, designed to provide sustained analgesia for patients suffering from long-acting pain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Propionylmorphine benzoate involves esterification reactions. The Schotten-Baumann reaction is commonly employed, using sodium hydrogen carbonate, triethylamine, or pyridine in methylene chloride or 1,2-dichloroethane as solvents. The presence of 4-dimethylaminopyridine catalyst is also utilized, especially in the case of tertiary alcohols .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to determine the log D (pH 7.4) values and hydrolysis rate constants of the synthesized compounds .
化学反应分析
Types of Reactions: 3-O-Propionylmorphine benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its pharmacological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various morphine derivatives with altered pharmacological properties. These derivatives are studied for their potential use as analgesics and other therapeutic agents .
科学研究应用
3-O-Propionylmorphine benzoate has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of morphine derivatives and their potential as prodrugs.
Biology: Research focuses on its interaction with opioid receptors and its effects on pain modulation.
Medicine: It is investigated for its potential as a long-acting analgesic with fewer side effects compared to morphine.
Industry: The compound is explored for its use in transdermal drug delivery systems, providing sustained release of the active ingredient
作用机制
3-O-Propionylmorphine benzoate exerts its effects by interacting with opioid receptors in the central nervous system. The compound is enzymatically hydrolyzed to release morphine, which then binds to the µ-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, resulting in analgesia. The enhanced lipophilicity of the compound allows for better blood-brain barrier penetration and prolonged duration of action .
相似化合物的比较
- 3-O-Acetylmorphine benzoate
- 6-O-Propionylmorphine hydrochloride
- 3,6-O-Dipropionylmorphine
Comparison: 3-O-Propionylmorphine benzoate is unique due to its specific esterification at the 3-O position, which enhances its lipophilicity and transdermal delivery. Compared to 3-O-Acetylmorphine benzoate, it has similar antinociceptive activity but offers better pharmacokinetic properties. 6-O-Propionylmorphine hydrochloride and 3,6-O-Dipropionylmorphine also exhibit similar analgesic effects, but their esterification at different positions results in varying degrees of lipophilicity and duration of action .
属性
CAS 编号 |
127786-13-4 |
|---|---|
分子式 |
C27H28NO6- |
分子量 |
462.5 g/mol |
IUPAC 名称 |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] propanoate;benzoate |
InChI |
InChI=1S/C20H23NO4.C7H6O2/c1-3-16(23)24-15-7-4-11-10-13-12-5-6-14(22)19-20(12,8-9-21(13)2)17(11)18(15)25-19;8-7(9)6-4-2-1-3-5-6/h4-7,12-14,19,22H,3,8-10H2,1-2H3;1-5H,(H,8,9)/p-1/t12-,13+,14-,19-,20-;/m0./s1 |
InChI 键 |
QBEQUHUCKUZOJD-IWTFXSOJSA-M |
手性 SMILES |
CCC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
规范 SMILES |
CCC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.C1=CC=C(C=C1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


